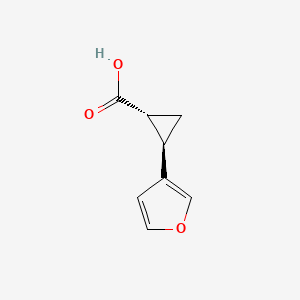
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.149 . It is intended for research use only .
Synthesis Analysis
The synthesis of cyclopropane compounds, such as “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid”, involves several well-defined atom/group transfer processes, including oxene, nitrene, and carbene C–H insertions . The corresponding hydroxylation, amination, and alkylation reactions provide direct approaches for the catalytic conversion of abundant hydrocarbons into value-added functional molecules through C–O, C–N, and C–C bond formations, respectively .Molecular Structure Analysis
Cyclopropane is necessarily planar (flat), with the carbon atoms at the corners of an equilateral triangle . The 60º bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom . This results in a high degree of angle strain, which dramatically influences the chemical behavior of cyclopropane compounds .Chemical Reactions Analysis
Cyclopropane compounds can undergo a variety of chemical reactions. For example, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The reaction is chemoselective and diastereoconvergent .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” are largely determined by its molecular structure. As a cyclopropane compound, it possesses unique properties that distinguish it from other types of compounds .Aplicaciones Científicas De Investigación
1. Catalyst-Driven Synthesis
Rhodium(II)-catalyzed olefin cyclopropanation with phenyliodonium ylide derived from Meldrum's acid demonstrates the use of cyclopropanes in synthesizing stereo-specific reactions. This process, involving furan and dihydrofuran, showcases cyclopropane's role in creating enantioselective compounds (Müller, Allenbach, & Robert, 2003).
2. Anticancer Agent Synthesis
Novel series of cyclopropane carbohydrazides, synthesized via Knoevenagel condensation, show significant anticancer activity. The process, involving 2-(furan-2-yl)cyclopropanecarbohydrazide, indicates the potential of cyclopropane derivatives in cancer treatment (Swamy et al., 2016).
3. Stereoisomeric Synthons Characterization
Research on the mass spectrometric behavior of various stereoisomers of cyclopropane amino acids, including (1R,2R)-2-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-spiro-¿4'[2'-phenyl-5'(4'H)-oxazolone]¿ cyclopropane, highlights the importance of cyclopropane in identifying and differentiating complex molecular structures (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
4. Conformational Restriction in Bioactive Compounds
Cyclopropane structures have been used to restrict the conformation of biologically active compounds. For instance, the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes demonstrates cyclopropane's utility in designing specific conformational analogues (Kazuta, Matsuda, & Shuto, 2002).
5. Synthetic Chemistry and Catalysis
Research on Rh(II)-catalyzed enantioselective cyclopropanations of furans shows the application of cyclopropane in synthesizing novel paraconic acid derivatives. This highlights the role of cyclopropane in creating synthetically valuable building blocks (Lehner, Davies, & Reiser, 2017).
Mecanismo De Acción
Target of Action
Cyclopropane-containing compounds are known to interact with a variety of biological targets .
Mode of Action
Cyclopropane-containing compounds generally impose conformational rigidity on the molecules of physiologically active compounds . This can influence the interaction with their targets and result in changes in biological activity.
Biochemical Pathways
Cyclopropane-containing compounds are known to influence a variety of biochemical pathways .
Pharmacokinetics
The cyclopropane fragment in such compounds is known to increase the metabolic stability of the target structures, which could potentially impact their bioavailability .
Result of Action
Action Environment
The cyclopropane fragment in such compounds is known to extend the scope of their therapeutic action .
Direcciones Futuras
The future directions of research involving “(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their unique physical and chemical properties . This could lead to new applications in various fields, including medicine and sustainable organic (bio)electronics .
Propiedades
IUPAC Name |
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSVRGFHUKXTK-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)
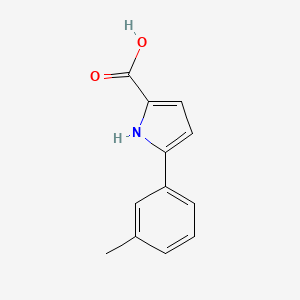
![7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2420531.png)

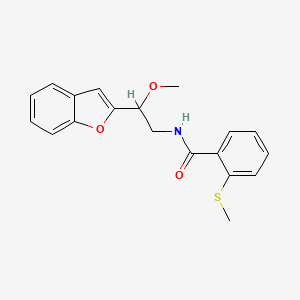
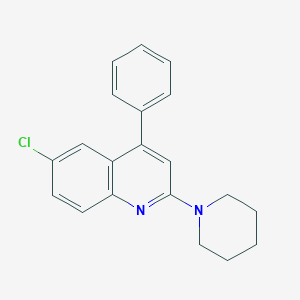
![N-(2-chloro-6-methylphenyl)-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2420541.png)

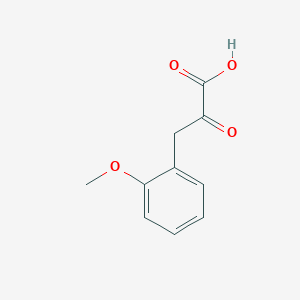
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2420545.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2420548.png)
![ethyl 2-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2420549.png)

